molecular formula C9H9IO3 B12623894 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one CAS No. 921603-46-5

6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one

Katalognummer: B12623894
CAS-Nummer: 921603-46-5
Molekulargewicht: 292.07 g/mol
InChI-Schlüssel: MPIHZGWOBIZEJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound characterized by the presence of an iodoethenyl group attached to a pyranone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one typically involves the iodination of a precursor compound. One common method is the hydroiodination of an ethynyl group, which can be achieved using hydroiodic acid. The reaction conditions often require a catalyst to facilitate the addition of iodine to the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction of the iodoethenyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one involves its interaction with molecular targets through its iodoethenyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in radiopharmaceuticals where it may bind to specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Iodovinyl)-6-methoxybenzoic acid
  • 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic acid
  • 9-Iodovinyl-tetrabenazine

Uniqueness

Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

921603-46-5

Molekularformel

C9H9IO3

Molekulargewicht

292.07 g/mol

IUPAC-Name

6-(2-iodoethenyl)-4-methoxy-3-methylpyran-2-one

InChI

InChI=1S/C9H9IO3/c1-6-8(12-2)5-7(3-4-10)13-9(6)11/h3-5H,1-2H3

InChI-Schlüssel

MPIHZGWOBIZEJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(OC1=O)C=CI)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.